Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride
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Overview
Description
Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride: is a chemical compound with the molecular formula C9H12ClNO3. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its unique structure, which includes a methylamino group and a hydroxybenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride typically involves the esterification of 4-hydroxybenzoic acid followed by the introduction of a methylamino group. The reaction conditions often include the use of methanol and hydrochloric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The process is designed to be efficient and scalable, ensuring that large quantities of the compound can be produced for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Various substitution reactions can occur, particularly at the hydroxy or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may involve the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets. The hydroxy and amino groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 4-amino-3-hydroxybenzoate: This compound is used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness: Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride is unique due to the presence of both a hydroxy and a methylamino group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications where these functional groups are required.
Properties
IUPAC Name |
methyl 4-hydroxy-3-(methylamino)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-10-7-5-6(9(12)13-2)3-4-8(7)11;/h3-5,10-11H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDCTRMANZONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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